Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Overview
Description
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is an aromatic heterocyclic compound containing a pyridine ring with a nitrogen atom. This compound is known for its significant reactivity towards various chemical entities and is used as a model compound in various fields, including physics, chemistry, material science, and biology.
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxypyridine have been used as potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including the suzuki–miyaura (sm) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Studies have shown that Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide possesses antioxidant and free-radical scavenging abilities. It has also been shown to inhibit cancer cell proliferation and decrease oxidative stress in cancer cells.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, dust formation should be avoided, and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition . Discharge into the environment must be avoided .
Preparation Methods
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be synthesized through several methods. One common method involves the atmospheric oxidation of thioethers. Another method includes the reaction of 4-methoxy-2,3-dimethylpyridine with hydrogen peroxide (H2O2). Additionally, bismuth (III) nitrate pentahydrate can be used as a catalyst in the atmospheric oxidation of thioethers. These methods typically involve specific reaction conditions such as temperature and reaction time to achieve optimal yields.
Chemical Reactions Analysis
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of thioethers using this compound can selectively produce sulfoxides.
Scientific Research Applications
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives. In biology, it has been shown to possess antioxidant and free-radical scavenging abilities, making it useful in studies related to oxidative stress and cancer cell proliferation. . Additionally, this compound is used in the industry for various applications, including the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as other pyridine derivatives. Some similar compounds include 2,3-dimethylpyridine and 4-methoxypyridine . What sets this compound apart is its unique reactivity and ability to selectively oxidize sulfides to sulfoxides. This property makes it particularly valuable in specific chemical reactions and applications.
Biological Activity
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide (commonly referred to as 4-methoxy-2,3-dimethylpyridine N-oxide) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyridine ring structure with a methoxy group at the 4-position and dimethyl substitutions at the 2 and 3 positions. The N-oxide functionality enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Pyridine N-oxides exhibit several mechanisms of action that contribute to their biological effects:
- Enzyme Inhibition : These compounds can inhibit various enzymes by binding to their active sites, which can lead to antimicrobial and anticancer effects.
- Metal Coordination : Pyridine N-oxides can act as ligands, coordinating with metal ions through the oxygen atom of the N-oxide group, potentially influencing enzymatic reactions.
- Cellular Uptake : The structural properties allow for effective cellular uptake, enhancing their bioavailability and efficacy in biological systems.
Antimicrobial Properties
Research has demonstrated that pyridine derivatives, including 4-methoxy-2,3-dimethyl-, 1-oxide, possess significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. For instance, studies indicated that modifications in the side chains of pyridine derivatives could enhance their activity against cancer cells such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The introduction of specific substituents improved the inhibitory potency against these cell lines .
Study on EGFR Kinase Inhibition
A recent study focused on pyrido[2,3-d]pyrimidines related to pyridine N-oxides found that certain derivatives exhibited potent inhibition of the EGFR kinase with IC50 values as low as 13 nM. This suggests a promising pathway for developing targeted cancer therapies using modified pyridine N-oxides .
Synthesis and Evaluation of Derivatives
Another investigation synthesized various derivatives of pyridine N-oxides and evaluated their biological activities. The findings revealed that compounds with halogen substitutions showed enhanced activity against cancer cell lines compared to those without such modifications. This underscores the importance of structural modifications in optimizing biological activity .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antimicrobial | Various bacteria | Not specified | Disruption of cellular processes |
Anticancer | A549 | >50 | Enzyme inhibition |
Anticancer | NCI-H1975 | 15.629 ± 1.03 | Targeting EGFR kinase |
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-96-7 | |
Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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